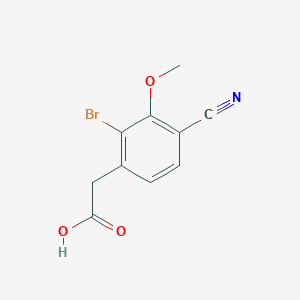
2-Bromo-4-difluoromethoxy-6-methylpyridine
Overview
Description
2-Bromo-4-difluoromethoxy-6-methylpyridine is a chemical compound with the CAS Number: 1206984-48-6 . It has a molecular weight of 224 and its IUPAC name is 2-bromo-4-(difluoromethoxy)pyridine . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-bromo-4-difluoromethoxy-6-methylpyridine is involved in the synthesis of various derivatives and exhibits interesting structural properties. A study focused on the synthesis of a Schiff base compound using a similar brominated pyridine structure, showcasing its structural characteristics and antibacterial activities (Wang et al., 2008). In a separate research, the synthesis and structural elucidation of tetrakis(2-pyridyl)tin compounds were examined, underlining the versatility of pyridine derivatives in coordination chemistry (Martin Bette & D. Steinborn, 2012).
Chemical Intermediates and Synthesis Techniques
This compound-related compounds are widely utilized as intermediates in various synthetic routes. A research presented an efficient synthesis technique for novel pyridine-based derivatives through the Suzuki cross-coupling reaction, exploring their potential in quantum mechanical investigations and biological activities (Gulraiz Ahmad et al., 2017). Another study demonstrated the synthesis of 2-amino-6-bromopyridine, an important pharmaceutical and chemical intermediate, highlighting the effects of reaction conditions on yield and structural confirmation through spectroscopy (Xu Liang, 2010).
Catalysis and Reaction Mechanisms
The compound and its related structures have been instrumental in catalysis and understanding reaction mechanisms. For instance, the study of silyl-mediated halogen/halogen displacement in pyridines provided insights into the substituent effects on halogen exchange reactions, expanding the scope of synthetic methodologies (M. Schlosser & F. Cottet, 2002). Similarly, research into regioselectivity in Suzuki cross-coupling reactions of dibromopyridine highlighted the electrophilic character of the C–Br bonds, contributing to the field of palladium-catalyzed synthesis (Cristina Sicre et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-5(12-7(9)10)3-6(8)11-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXREOMZXRHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1413235.png)




![Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1413242.png)







